(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane
説明
科学的研究の応用
Antibacterial Applications
A series of novel quinolonecarboxylic acids and pyridobenzoxazinecarboxylic acids, which include derivatives of 2,5-diazabicyclo[2.2.1]heptane, such as (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, have shown promising antibacterial activity against various pathogenic bacteria in veterinary medicine. These compounds, including danofloxacin, demonstrate strong in vitro potency and effective antibacterial properties in animal models (McGuirk et al., 1992). Similar studies on fluoronaphthyridines revealed potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in addressing bacterial infections (Remuzon et al., 1992).
Synthesis and Structural Analysis
Efforts to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives and study their structure-activity relationships have contributed significantly to the field of medicinal chemistry. Notably, a practical synthesis method for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, a related compound, has been developed, providing gram-scale access to this scaffold, which is crucial in pharmaceutical research (Beinat et al., 2013). Additionally, a novel epimerization-lactamization cascade reaction has been applied to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, revealing key factors such as electron-withdrawal N-protective groups and strong bases in the synthesis process (Cui Benqiang et al., 2015).
Applications in Drug Discovery
The synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-derived α,β-diamino acid has opened new pathways in peptide research and drug discovery. This compound, starting from chiral pool l-4-hydroxyproline, offers potential as a branch point in peptides and as a building block in the development of new pharmaceuticals (Ivon et al., 2015). Similarly, substituted 2,5-diazabicyclo[2.2.1]heptanes have been synthesized, showing multiple conformations in solution, which is crucial for understanding their pharmacological properties (Yakovlev et al., 2000).
Pharmacological Research
The study of biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes as ligands for alpha7 neuronal nicotinic receptors (NNRs) is a notable example of pharmacological research. These compounds have been synthesized and tested for their affinity and agonist activity at alpha7 NNRs, contributing to the understanding of ligand-receptor interactions and drug design (Li et al., 2010).
特性
IUPAC Name |
(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRFUVVWNBBEDI-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。